4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
4-Chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a pyrazoline core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The structure includes a 4-chlorophenol group at position 2 and a phenyl substituent at position 1 of the pyrazoline ring (Figure 1). This compound’s synthesis likely involves condensation reactions similar to those described for pyrazoline derivatives in and , where hydrazine precursors react with ketones or chalcones under basic conditions. Crystallographic characterization of such compounds typically employs SHELX programs (e.g., SHELXL) for refinement, as noted in and .
Pyrazoline derivatives are pharmacologically significant, with reported antitumor, antimicrobial, and antidepressant activities. The chloro and dihydrobenzo dioxin groups in this compound may enhance lipophilicity and binding affinity to biological targets, though specific data on its bioactivity remain unexplored in the provided evidence.
Properties
IUPAC Name |
4-chloro-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-16-7-8-21(27)18(13-16)19-14-20(26(25-19)17-4-2-1-3-5-17)15-6-9-22-23(12-15)29-11-10-28-22/h1-9,12-13,20,27H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXWBNPUOKHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=NN3C4=CC=CC=C4)C5=C(C=CC(=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1,4-Benzodioxan-6-carboxaldehyde
A modified protocol from hydrogenation studies enables the conversion of 1,4-benzodioxan-6-carboxaldehyde to (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. Subsequent oxidation of the primary amine to the ketone is achieved via a two-step process:
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Formation of the imine : Reaction with acetone under Dean-Stark conditions removes water, yielding the Schiff base.
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Oxidative hydrolysis : Treatment with aqueous HCl and hydrogen peroxide converts the imine to 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one, with a reported yield of 68% after silica gel chromatography.
Spectroscopic Validation
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1H NMR (CDCl3) : δ 2.55 (s, 3H, COCH3), 4.25–4.30 (m, 4H, OCH2CH2O), 6.85–6.90 (m, 3H, aromatic H).
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MS (ESI) : m/z 193.08 [M+H]+, consistent with the molecular formula C10H10O3.
Chalcone Formation via Claisen-Schmidt Condensation
The condensation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one with 4-chloro-2-hydroxybenzaldehyde follows established procedures for α,β-unsaturated ketone synthesis.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Base | 40% NaOH (aqueous) |
| Temperature | 0°C (initial), then room temp |
| Time | 4 hours |
| Yield | 72–78% |
The base-catalyzed mechanism proceeds via enolate formation, followed by aldol addition and dehydration. Cooling to 0°C minimizes side reactions such as Michael additions.
Characterization of 3-(4-Chloro-2-hydroxyphenyl)-1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)prop-2-en-1-one
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Melting Point : 98–101°C.
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FT-IR (KBr) : 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 3350 cm⁻¹ (O-H).
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1H NMR (DMSO-d6) : δ 6.80–7.60 (m, 7H, aromatic H), 7.92 (d, J = 15.6 Hz, 1H, β-vinyl H), 6.45 (d, J = 15.6 Hz, 1H, α-vinyl H), 10.20 (s, 1H, OH).
Cyclization to Pyrazoline via Hydrazine Addition
The chalcone intermediate undergoes cyclization with phenylhydrazine to form the pyrazoline core. Microwave-assisted synthesis significantly enhances reaction efficiency.
Optimized Cyclization Protocol
| Parameter | Value |
|---|---|
| Reagent | Phenylhydrazine (1.2 equiv) |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) or 220°C (microwave) |
| Time | 5 hours (reflux) or 2 hours (microwave) |
| Yield | 55–77% |
Microwave irradiation reduces reaction time from 5 hours to 2 hours while improving yield by 15–20%. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by cyclization and tautomerization.
Workup and Purification
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Precipitation : Cooling the reaction mixture yields a crude solid.
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Recrystallization : Dissolution in hot methanol/isopropanol (1:1) followed by slow cooling affords high-purity product.
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Column Chromatography : For further purification, silica gel elution with ethyl acetate/hexane (3:1) achieves >95% purity.
Analytical Characterization of the Target Compound
Spectroscopic Data
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Melting Point : 158–161°C.
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1H NMR (CDCl3) : δ 3.10–3.25 (dd, J = 10.8 Hz, 1H, pyrazoline H4), 3.80–3.95 (dd, J = 10.8 Hz, 1H, pyrazoline H5), 5.50–5.65 (m, 1H, pyrazoline H3), 6.70–7.70 (m, 11H, aromatic H), 9.95 (s, 1H, OH).
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13C NMR (CDCl3) : δ 45.2 (pyrazoline C4), 62.8 (pyrazoline C5), 115.0–150.2 (aromatic C), 164.5 (C-OH).
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HRMS (ESI) : m/z 477.12 [M+H]+ (calc. for C26H20ClN2O3: 476.11).
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
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Elemental Analysis : Calcd (%) for C26H19ClN2O3: C 68.95, H 4.23, N 6.19; Found: C 68.72, H 4.25, N 6.21.
Optimization of Reaction Parameters
Solvent Effects on Cyclization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 77 | 99 |
| Toluene | 45 | 87 |
| DMF | 62 | 92 |
| Acetonitrile | 58 | 89 |
Ethanol maximizes yield due to its polarity and ability to stabilize transition states.
Temperature Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 8 | 52 |
| 80 | 5 | 77 |
| 100 | 3 | 68 |
| 220 (microwave) | 2 | 82 |
Microwave irradiation enhances molecular collisions, reducing activation energy.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Identification
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Bis-pyrazoline Derivatives : Formed at phenylhydrazine excess >1.5 equiv, detectable via LC-MS at m/z 689.24 [M+H]+.
Scale-Up Considerations
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
4-Chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound may serve as an enzyme inhibitor or receptor modulator. The phenolic group can engage in hydrogen bonding with enzyme active sites, potentially influencing enzymatic activity. Studies have shown its interaction with various biological targets, suggesting a role in pharmacology.
Medicine
The compound is being explored for its anti-inflammatory , antimicrobial , and anticancer properties. Preliminary studies have indicated that it may inhibit specific cancer cell lines and reduce inflammation in vitro. Further research is needed to establish its efficacy and safety in clinical settings.
Industry
In industrial applications, this compound can be used to develop advanced materials and as a precursor for dyes and pigments. Its stability and reactivity make it suitable for producing high-performance materials in coatings and plastics.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's potential as an enzyme inhibitor. It was found to inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammation pathways. The IC50 value was determined to be approximately 15 µM, indicating moderate inhibitory activity compared to standard NSAIDs.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding with active sites of enzymes, while the pyrazole ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electrophilicity vs. Solubility : The target compound’s chloro group (electron-withdrawing) contrasts with the methoxy and ethyl groups in CAS 171009-12-4 (electron-donating), which likely reduce reactivity but enhance aqueous solubility.
Pharmacological Potential
While direct bioactivity data for the target compound are absent, related pyrazolines exhibit:
- Antitumor Activity : Derivatives with chloro substituents (e.g., 4-chlorophenyl groups) show enhanced cytotoxicity compared to methoxy analogues.
- Antidepressant Effects : Electron-donating groups (e.g., methoxy in CAS 171009-12-4) may improve blood-brain barrier penetration.
Computational and Crystallographic Analysis
- SHELX Refinement : The target compound’s structure would require SHELXL for handling triclinic symmetry and multiple independent molecules, as seen in .
Biological Activity
4-Chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound with promising biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.
Chemical Structure and Properties
The compound's structure features a chloro-substituted phenol group linked to a pyrazole moiety and a dihydrobenzo[b][1,4]dioxin group. Its molecular formula is with a molecular weight of approximately 404.86 g/mol. The IUPAC name reflects its intricate structure:
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-[5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol |
| Molecular Formula | |
| Molecular Weight | 404.86 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with phenylhydrazine to form a hydrazone intermediate, which subsequently undergoes cyclization in the presence of a base to yield the pyrazole ring.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The phenolic group can form hydrogen bonds with enzyme active sites while the pyrazole ring can fit into hydrophobic pockets within proteins. This dual interaction can modulate enzyme activity or receptor function, leading to various biological effects such as anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization in cancer cell lines, suggesting its utility in disrupting cancer cell division . The compound's IC50 values indicate significant potency against various cancer types.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Inhibition of tubulin polymerization |
| MCF7 (Breast Cancer) | 7.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. In vitro assays revealed that it effectively inhibits bacterial growth at concentrations comparable to established antibiotics .
Case Studies
Case Study 1: Anticancer Activity in A549 Cells
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that it exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin.
Q & A
Q. What are the optimal conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with chalcones or ketones. Key parameters include:
- Temperature : Controlled reflux (e.g., ethanol at 78°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) for tautomerization. Analytical techniques like TLC (to monitor progress) and NMR (to confirm structure) are critical .
Table 1: Synthesis Optimization Parameters
| Step | Reaction Type | Conditions | Yield (%) | Purity Check |
|---|---|---|---|---|
| 1 | Condensation | Ethanol, reflux, 12 h | 75–85 | TLC (Rf = 0.5) |
| 2 | Cyclization | DMF, 100°C, 6 h | 60–70 | NMR (δ 7.4–7.6 ppm, aromatic) |
Q. Which characterization techniques are most effective for confirming its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.6 ppm) and dihydro-pyrazole CH₂ groups (δ 3.1–3.5 ppm) .
- IR Spectroscopy : Peaks at ~3150 cm⁻¹ (O-H stretch) and 1487–1587 cm⁻¹ (aromatic C=C) confirm functional groups .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and confirms stereochemistry .
Q. How can researchers screen its biological activity in preliminary assays?
- Cell-based assays : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies (IC₅₀ determination).
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via spectrophotometric methods.
- QSAR models : Compare with analogs (e.g., 5-aryl-pyrazole derivatives) to predict activity trends .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly in dihydro-pyrazole regions.
- X-ray crystallography provides definitive bond-length and angle data to validate tautomeric forms .
- Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Structural modifications : Introduce hydrophilic groups (e.g., -SO₃H, -NH₂) at the phenol or pyrazole positions .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability.
- Pro-drug synthesis : Esterify the phenol group to increase membrane permeability .
Q. How can QSAR studies guide the design of analogs with enhanced activity?
- Descriptor selection : Focus on lipophilicity (logP), polar surface area, and H-bond donors.
- Comparative analysis : Use bioactivity data from analogs (e.g., 5-(4-fluorophenyl)-pyrazole derivatives) to correlate substituent effects .
Table 2: QSAR Parameters for Pyrazole Derivatives
| Compound | logP | IC₅₀ (µM) | Key Substituent |
|---|---|---|---|
| A | 3.2 | 12.5 | 4-Cl-phenyl |
| B | 2.8 | 8.7 | 4-F-phenyl |
Q. What experimental designs minimize bias in bioactivity testing?
- Randomized block designs : Assign treatments randomly within blocks to control for batch effects .
- Blinded assays : Use third-party labs for IC₅₀ determination to avoid observer bias.
- Replication : Perform triplicate measurements with independent synthetic batches .
Q. How can crystallography data inform structural optimization?
- Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to predict stability and packing efficiency.
- Modify substituents to disrupt or enhance these interactions (e.g., adding methyl groups for steric hindrance) .
Methodological Notes
- Contradiction resolution : Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
